molecular formula C4H4BrNS B580489 4-Bromo-5-methylthiazole CAS No. 132221-51-3

4-Bromo-5-methylthiazole

Cat. No.: B580489
CAS No.: 132221-51-3
M. Wt: 178.047
InChI Key: MGYPKUHNAMYABF-UHFFFAOYSA-N
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Description

4-Bromo-5-methylthiazole is a heterocyclic compound with the molecular formula C4H4BrNS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

4-Bromo-5-methylthiazole has been found to play a role in blocking the bradykinin B2 receptors . Bradykinin B2 receptors are proteins that interact with bradykinin, a peptide that causes blood vessels to dilate. By blocking these receptors, this compound can potentially provide therapeutic benefits in conditions such as hereditary angioedema (HAE) and potentially many other diseases .

Cellular Effects

They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Therefore, it is plausible that this compound could have similar effects on various types of cells and cellular processes.

Molecular Mechanism

As mentioned earlier, it is known to block the bradykinin B2 receptors . This suggests that it may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in cell signaling pathways and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylthiazole can be synthesized through several methods. One common approach involves the bromination of 5-methylthiazole. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
4-Bromo-5-methylthiazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-cancer and anti-inflammatory drugs. The compound's ability to inhibit key enzymes involved in cellular processes makes it a valuable building block for therapeutic agents.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain derivatives displayed IC50 values as low as 0.62 μM, indicating strong potential for further development as anticancer agents.

Agricultural Chemicals

Use in Agrochemicals:
This compound is utilized in formulating agrochemicals, including fungicides and herbicides. Its incorporation into these products enhances crop protection and yield by targeting specific biological processes in pests and pathogens .

Table 1: Agrochemical Applications of this compound

Application TypeDescription
FungicidesProtect crops from fungal infections
HerbicidesControl unwanted plant growth

Biochemical Research

Enzyme Inhibition Studies:
Researchers employ this compound in studies related to enzyme inhibition and receptor binding. This contributes to a deeper understanding of biological processes, including those involved in neuroprotection and anticonvulsant effects .

Table 2: Biochemical Research Applications

Research AreaFindings/Applications
NeuroprotectionCompounds show GABA-mimetic activity
Anticonvulsant EffectsPotential for developing new treatments

Material Science

Specialty Materials Development:
The compound is also used in creating specialty materials such as polymers and coatings that require specific chemical properties for enhanced durability. Its unique structure allows it to modify the physical characteristics of materials effectively .

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, this compound acts as a standard reference material in various techniques, aiding in the calibration and validation of methods used in chemical analysis. This application is crucial for ensuring the accuracy and reliability of analytical results .

Summary of Applications

The diverse applications of this compound underscore its importance across multiple scientific disciplines:

  • Pharmaceuticals: Intermediate for drug synthesis, particularly anticancer agents.
  • Agriculture: Active ingredient in agrochemicals.
  • Biochemical Research: Key role in enzyme inhibition studies.
  • Material Science: Used in developing advanced materials.
  • Analytical Chemistry: Acts as a reference standard.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-methylthiazole is unique due to the presence of both a bromine atom and a methyl group on the thiazole ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .

Biological Activity

4-Bromo-5-methylthiazole is a heterocyclic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a thiazole ring with a bromine atom and a methyl group at the 4 and 5 positions, respectively. This unique substitution pattern enhances its reactivity and biological activity compared to other thiazole derivatives.

Target Interactions

The primary mechanism of action for this compound involves the blocking of bradykinin B2 receptors , which is significant in conditions like hereditary angioedema. This receptor antagonism may also contribute to its anti-inflammatory properties.

Biochemical Pathways

The compound interacts with various biochemical pathways, including:

  • Antioxidant Activity : It exhibits properties that scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Effects : The compound demonstrates activity against a range of pathogens, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Research indicates that it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound's antiproliferative effects have been documented in several studies. For instance:

  • Melanoma and Prostate Cancer : In vitro studies have shown that this compound can inhibit the growth of melanoma and prostate cancer cells with IC50 values in the low micromolar range (0.7 to 1.0 µM) .
  • Mechanistic Insights : The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thereby disrupting cancer cell division .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
4-Methylthiazole Lacks bromine substituentLower reactivity; less potent biologically
5-Bromo-2-methylthiazole Different substitution patternVaries in chemical properties and uses
Thiazole Parent compoundServes as a basis for various derivatives

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Anticancer Efficacy : A study demonstrated that compounds derived from thiazoles, including this compound, showed promising results against multiple cancer cell lines, indicating their potential as effective chemotherapeutic agents .
  • Neuroprotective Effects : Research indicates that thiazole derivatives exhibit neuroprotective effects through GABA-mimetic activity, suggesting that this compound may also possess neuroprotective properties .
  • Pharmacological Applications : The compound is being explored for its potential as a pharmacophore in drug development due to its diverse biological activities, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name

4-bromo-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-4(5)6-2-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYPKUHNAMYABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726827
Record name 4-Bromo-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132221-51-3
Record name 4-Bromo-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-methyl-1,3-thiazole
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